N-cyclopentyl-2-phenylquinazolin-4-amine
Overview
Description
N-cyclopentyl-2-phenylquinazolin-4-amine is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-phenylquinazolin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with cyclopentanone and benzylamine under acidic or basic conditions to form the quinazoline ring system. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid or a transition metal catalyst, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-phenylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to introduce different substituents on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone and dihydroquinazoline derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
N-cyclopentyl-2-phenylquinazolin-4-amine has a wide range of applications in scientific research, including:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-phenylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as an inhibitor of epidermal growth factor receptor (EGFR) kinase, a key player in cell signaling pathways involved in cancer cell proliferation and survival . By binding to the ATP-binding site of EGFR, the compound can block the phosphorylation of downstream signaling proteins, thereby inhibiting cancer cell growth and inducing apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-phenylquinazolin-4-amine: A closely related compound with similar biological activities.
2-substituted 4-aminoquinazoline derivatives: These compounds also target EGFR and other kinases, exhibiting anticancer properties.
Uniqueness
N-cyclopentyl-2-phenylquinazolin-4-amine stands out due to its unique cyclopentyl group, which can enhance its binding affinity and selectivity towards specific molecular targets. This structural feature may contribute to its improved pharmacokinetic properties and therapeutic potential compared to other quinazoline derivatives.
Properties
IUPAC Name |
N-cyclopentyl-2-phenylquinazolin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3/c1-2-8-14(9-3-1)18-21-17-13-7-6-12-16(17)19(22-18)20-15-10-4-5-11-15/h1-3,6-9,12-13,15H,4-5,10-11H2,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTDGGDTEZNZHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401320508 | |
Record name | N-cyclopentyl-2-phenylquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401320508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47196785 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
166039-20-9 | |
Record name | N-cyclopentyl-2-phenylquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401320508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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